molecular formula C27H15F3N4O2S B293178 12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione

12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione

Cat. No.: B293178
M. Wt: 516.5 g/mol
InChI Key: RYRJYRJTEHKAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by its fused pyrimidine and thieno rings, which are further substituted with phenyl and trifluoromethyl groups. These structural elements contribute to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

When compared to other similar compounds, 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione stands out due to its unique combination of structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C27H15F3N4O2S

Molecular Weight

516.5 g/mol

IUPAC Name

12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione

InChI

InChI=1S/C27H15F3N4O2S/c28-27(29,30)17-12-7-13-18(14-17)34-25(35)23-22(31-26(34)36)20-19(15-8-3-1-4-9-15)21(32-33-24(20)37-23)16-10-5-2-6-11-16/h1-14H,(H,31,36)

InChI Key

RYRJYRJTEHKAKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC(=C5)C(F)(F)F)SC3=NN=C2C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC(=C5)C(F)(F)F)SC3=NN=C2C6=CC=CC=C6

Origin of Product

United States

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